Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate is a complex organic compound that features a triazolo-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation . This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other green chemistry approaches are likely to be explored for large-scale production due to their efficiency and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral and antimicrobial agent.
Pharmaceutical Research: It is investigated for its potential use in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound’s unique structure allows it to be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazolo-pyridine moiety is known to act as an inverse agonist for RORγt and inhibitors for enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
[1,2,4]Triazolo[1,3,5]triazine: Utilized in material sciences for developing new materials.
Uniqueness
Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate is unique due to its specific combination of a triazolo-pyridine moiety with a piperazine ring
Properties
Molecular Formula |
C17H23N5O3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23N5O3/c1-2-25-17(24)21-12-10-20(11-13-21)16(23)8-5-7-15-19-18-14-6-3-4-9-22(14)15/h3-4,6,9H,2,5,7-8,10-13H2,1H3 |
InChI Key |
DZMLJKCOAANQQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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